![molecular formula C12H26O2Si B14267877 Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- CAS No. 185140-87-8](/img/structure/B14267877.png)
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- is an organosilicon compound with the molecular formula C12H26O2Si. This compound is known for its unique chemical structure, which includes a silicon atom bonded to three isopropyl groups and an oxiranylmethoxy group. It is used in various chemical reactions and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- typically involves the reaction of a silicon-based precursor with isopropyl groups and an oxiranylmethoxy group. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and isolation to obtain the final product with high purity.
化学反应分析
Types of Reactions
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The oxiranylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce silanol derivatives, while substitution reactions may yield various substituted silanes.
科学研究应用
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other silicon-based compounds.
Biology: Employed in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- involves its interaction with molecular targets and pathways. The oxiranylmethoxy group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The silicon atom plays a crucial role in stabilizing the compound and facilitating its reactivity.
相似化合物的比较
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Triphenylsilane: Used in hydrosilylation reactions.
Triethylsilane: Employed in reduction reactions.
Uniqueness
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- is unique due to its specific combination of isopropyl groups and an oxiranylmethoxy group. This structure provides distinct reactivity and applications compared to other similar silanes.
属性
CAS 编号 |
185140-87-8 |
|---|---|
分子式 |
C12H26O2Si |
分子量 |
230.42 g/mol |
IUPAC 名称 |
[(2S)-oxiran-2-yl]methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C12H26O2Si/c1-9(2)15(10(3)4,11(5)6)14-8-12-7-13-12/h9-12H,7-8H2,1-6H3/t12-/m0/s1 |
InChI 键 |
DIMNKUSNYQUYHT-LBPRGKRZSA-N |
手性 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1CO1 |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


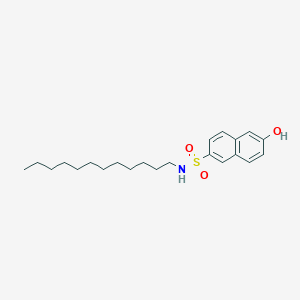
![2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine](/img/structure/B14267810.png)
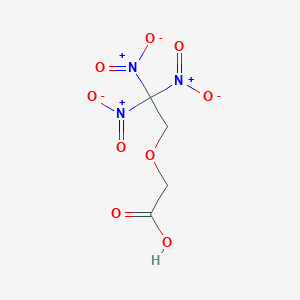
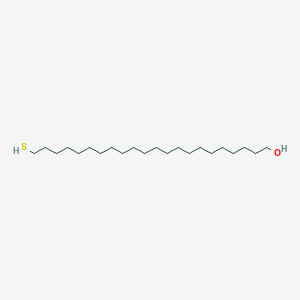

![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
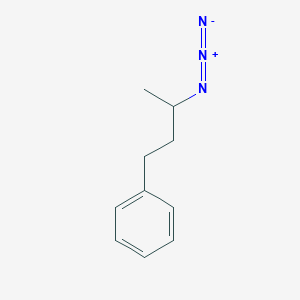
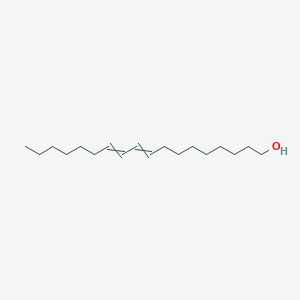
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
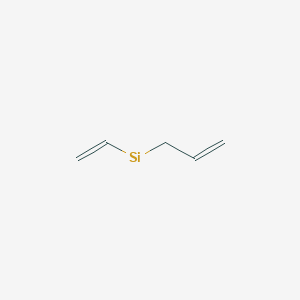

![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
